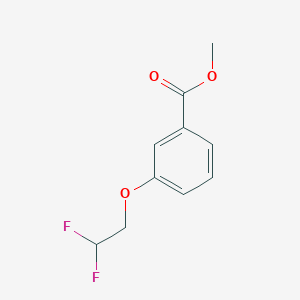![molecular formula C19H29NO6 B12872759 7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid CAS No. 89248-94-2](/img/structure/B12872759.png)
7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound that features a furan ring, a hydroxypentyl chain, and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the furan derivative, followed by the introduction of the hydroxypentyl chain. The oxazolidinone ring is then formed through cyclization reactions. The final step involves the attachment of the heptanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxazolidinone ring can produce various amine derivatives.
Scientific Research Applications
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets. The furan ring and oxazolidinone moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxypentyl chain may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Oxazolidinone derivatives: Compounds with the oxazolidinone ring, used in various pharmaceutical applications.
Hydroxypentyl derivatives: Compounds with a hydroxypentyl chain, used in organic synthesis.
Uniqueness
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. The presence of the furan ring, hydroxypentyl chain, and oxazolidinone moiety in a single molecule allows for complex interactions and multifunctional properties.
Properties
CAS No. |
89248-94-2 |
|---|---|
Molecular Formula |
C19H29NO6 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-[3-[5-(furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H29NO6/c21-16(9-10-17-7-5-13-25-17)11-12-20-15(14-26-19(20)24)6-3-1-2-4-8-18(22)23/h5,7,13,15-16,21H,1-4,6,8-12,14H2,(H,22,23) |
InChI Key |
GXQOBROFCMNJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)CCC(CCC2=CC=CO2)O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


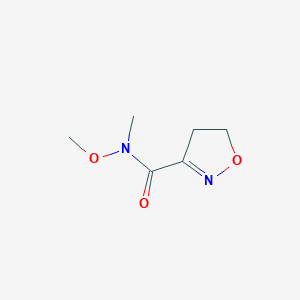
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
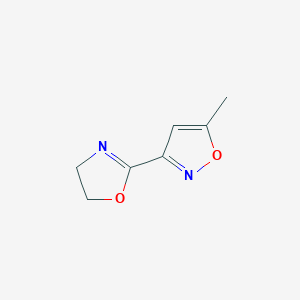
![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
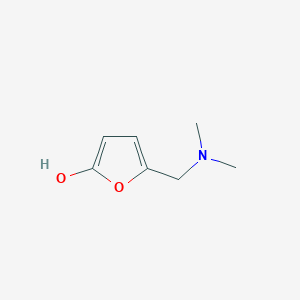
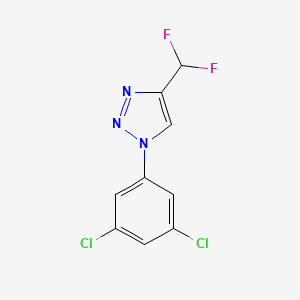

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
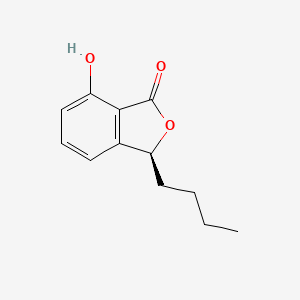
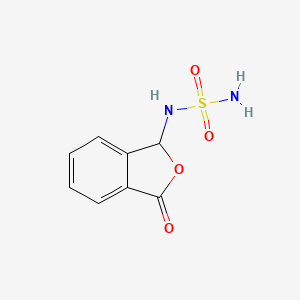
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
